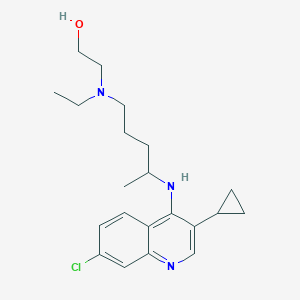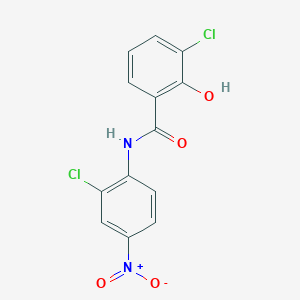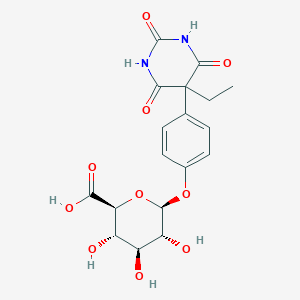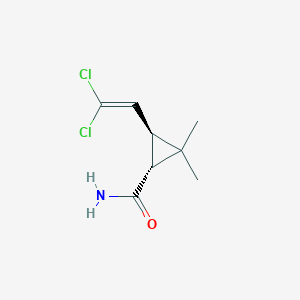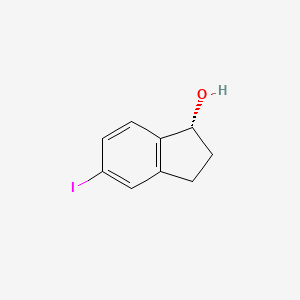![molecular formula C18H18FNO2S B13432719 5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B13432719.png)
5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a cyclopropyl group with deuterium atoms, and a tetrahydrothieno[3,2-c]pyridin-2-one core. The presence of deuterium atoms makes it particularly interesting for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one involves multiple steps. The starting materials typically include 2-fluorobenzaldehyde, cyclopropyl ketone, and thienopyridine derivatives. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The reaction proceeds through a series of nucleophilic substitutions and cyclization steps to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the incorporation of deuterium atoms requires specialized equipment and conditions to ensure the selective incorporation of these isotopes.
Analyse Des Réactions Chimiques
Types of Reactions
5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one has several scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and isotope effects.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one involves its interaction with specific molecular targets. The fluorophenyl group and the deuterium atoms play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
- 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
Uniqueness
The uniqueness of 5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one lies in the presence of deuterium atoms, which can significantly alter its chemical and biological properties. This makes it a valuable compound for studying isotope effects and developing deuterium-enriched pharmaceuticals.
Propriétés
Formule moléculaire |
C18H18FNO2S |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
5-[1-(2-fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C18H18FNO2S/c19-14-4-2-1-3-13(14)17(18(22)11-5-6-11)20-8-7-15-12(10-20)9-16(21)23-15/h1-4,9,11,15,17H,5-8,10H2/i5D2,6D2,11D |
Clé InChI |
MJAMUSZUMAHFLH-ABGLWBRXSA-N |
SMILES isomérique |
[2H]C1(C(C1([2H])C(=O)C(C2=CC=CC=C2F)N3CCC4C(=CC(=O)S4)C3)([2H])[2H])[2H] |
SMILES canonique |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4C(=CC(=O)S4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



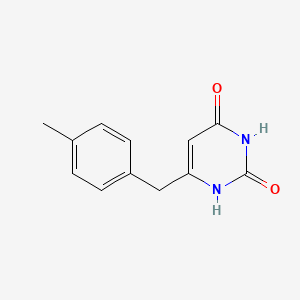
![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)

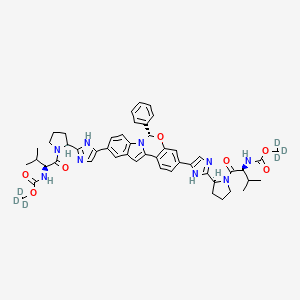
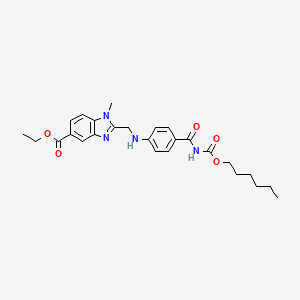
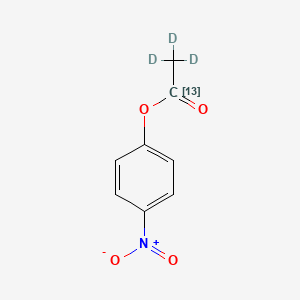
![Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
